molecular formula C11H8F2N8 B4364079 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4364079
M. Wt: 290.23 g/mol
InChI Key: XRCAJAUMAUIVKA-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex chemical compound that has gained attention in scientific communities for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of pyrazole and pyrazolo[1,5-c]pyrimidine structures, which impart unique chemical properties and biological activities.

Properties

IUPAC Name

4-[2-(difluoromethyl)pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N8/c1-19-9-6(4-16-19)10-17-8(18-20(10)5-14-9)7-2-3-15-21(7)11(12)13/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCAJAUMAUIVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=NN4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common approach includes:

  • Formation of the pyrazole ring: : This step may involve the reaction of a hydrazine derivative with an appropriate 1,3-diketone under acidic conditions to form the pyrazole core.

  • Introduction of the difluoromethyl group: : This is often achieved through nucleophilic substitution reactions using reagents like difluoromethyltriphenylphosphonium bromide.

  • Construction of the pyrazolo[1,5-c]pyrimidine skeleton: : This involves cyclization reactions where intermediate compounds react under high temperatures or in the presence of cyclization agents.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-efficiency and yield. Large-scale reactors, controlled temperature conditions, and continuous-flow processes are often employed. Specific catalysts and solvents are selected to improve the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo oxidation reactions, which typically result in the formation of ketone or carboxylic acid derivatives.

  • Reduction: : Reductive processes can transform nitro groups into amines or reduce carbonyl compounds into alcohols within the molecule.

  • Substitution: : Halogenated derivatives of this compound can be synthesized via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetone, ethanol, dichloromethane.

Major Products

  • Oxidation yields products like pyrazole-4-carboxylic acid derivatives.

  • Reduction typically produces pyrazole-4-amine derivatives.

  • Substitution reactions may yield various halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of other complex molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, such as kinases.

  • Biomolecular Probes: : Used in the study of biomolecular interactions.

Medicine

  • Drug Development: : Potential therapeutic agent due to its bioactive properties.

  • Diagnostic Agents: : Utilized in imaging techniques.

Industry

  • Material Science: : Incorporated in the design of novel materials with specific electronic properties.

  • Agrochemicals: : Used in the development of pesticides and herbicides.

Mechanism of Action

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects primarily through binding to molecular targets such as enzymes or receptors. The binding typically inhibits the enzyme’s activity or blocks receptor signaling pathways. This compound's structure allows for specific interactions with amino acid residues in the active sites of proteins, disrupting their normal function.

Comparison with Similar Compounds

Conclusion

This compound is a remarkable compound with diverse applications in scientific research and industry. Its unique chemical structure and properties make it a valuable tool in various fields, from drug development to material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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